1,3-dimethyl-N-(3-methyl-1,2-oxazol-5-yl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,3-DIMETHYL-N~4~-(3-METHYL-5-ISOXAZOLYL)-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system, and is substituted with multiple functional groups, including methyl, isoxazolyl, and phenyl groups. The presence of these groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 1,3-DIMETHYL-N~4~-(3-METHYL-5-ISOXAZOLYL)-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions, followed by the introduction of the isoxazolyl and phenyl substituents via substitution reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may employ optimized reaction conditions and scalable processes to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1,3-DIMETHYL-N~4~-(3-METHYL-5-ISOXAZOLYL)-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the cleavage of specific bonds and the formation of new products
Scientific Research Applications
1,3-DIMETHYL-N~4~-(3-METHYL-5-ISOXAZOLYL)-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-N~4~-(3-METHYL-5-ISOXAZOLYL)-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1,3-DIMETHYL-N~4~-(3-METHYL-5-ISOXAZOLYL)-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
- 4-nitro-1,3-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-5-carboxamide
- 4-bromo-1,3-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-5-carboxamide
- N,N-DIMETHYL-2-(3-ETHYL-5-METHYL-4-ISOXAZOLYL)-3-INDOLEGLYOXYLAMIDE
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C20H19N5O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
1,3-dimethyl-N-(3-methyl-1,2-oxazol-5-yl)-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-11-5-7-14(8-6-11)16-10-15(18-13(3)23-25(4)19(18)21-16)20(26)22-17-9-12(2)24-27-17/h5-10H,1-4H3,(H,22,26) |
InChI Key |
KSJLSKBFVPNKME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)NC4=CC(=NO4)C |
Origin of Product |
United States |
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